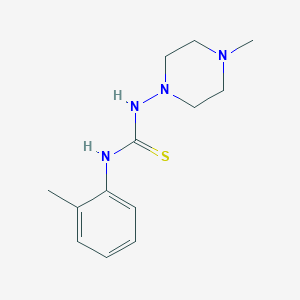![molecular formula C16H13ClF2N4O2S B11511456 {7-[Chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}(thiomorpholin-4-yl)methanone](/img/structure/B11511456.png)
{7-[Chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}(thiomorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]THIOMORPHOLINE is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of a chlorodifluoromethyl group, a furan ring, and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]THIOMORPHOLINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyrimidine scaffold.
Introduction of the chlorodifluoromethyl group: This is achieved through halogenation reactions using reagents such as chlorodifluoromethane.
Attachment of the furan ring: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Incorporation of the thiomorpholine moiety: This step involves the nucleophilic substitution reaction where the thiomorpholine group is attached to the carbonyl carbon of the pyrazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]THIOMORPHOLINE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorodifluoromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazolopyrimidine derivatives.
Scientific Research Applications
4-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]THIOMORPHOLINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting CDK2, which is relevant in cancer therapy.
Biological Studies: The compound is used in studies to understand its effects on cell cycle progression and apoptosis induction.
Chemical Biology: It serves as a probe to study molecular interactions and pathways involving pyrazolopyrimidine derivatives.
Industrial Applications: The compound’s unique chemical properties make it a candidate for developing new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]THIOMORPHOLINE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also investigated as kinase inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have additional triazole rings and exhibit similar biological activities.
Uniqueness
4-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]THIOMORPHOLINE is unique due to the presence of the chlorodifluoromethyl group and the thiomorpholine moiety, which confer distinct chemical properties and biological activities compared to other pyrazolopyrimidine derivatives .
Properties
Molecular Formula |
C16H13ClF2N4O2S |
|---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
[7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C16H13ClF2N4O2S/c17-16(18,19)13-8-10(12-2-1-5-25-12)20-14-9-11(21-23(13)14)15(24)22-3-6-26-7-4-22/h1-2,5,8-9H,3-4,6-7H2 |
InChI Key |
QJQXVODZOIFHPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CO4)C(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 11-(3-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11511373.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B11511377.png)
![4-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B11511379.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-methylpropan-1-amine](/img/structure/B11511383.png)

![Diethyl 2,6-diamino-4-(4-chlorophenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B11511393.png)
![7-[2-imino-2-(piperidin-1-yl)ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11511398.png)
![2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethanamine](/img/structure/B11511399.png)
![N-[(1E)-1-(2,4-Dichlorophenyl)-4,4-dimethylpent-1-EN-3-YL]-2-formamido-2-methylpropanamide](/img/structure/B11511400.png)
![N-{1-[(4-methoxyphenyl)carbamoyl]cyclohexyl}-N-methyl-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B11511404.png)
![2-(3-Nitrophenyl)naphtho[2,3-g][1,2]benzothiazole-3,6,11-trione](/img/structure/B11511406.png)
![2-phenyl-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one](/img/structure/B11511410.png)

![4-[(4Z)-3-Methyl-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-YL)methylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid](/img/structure/B11511439.png)
